molecular formula C12H14N2O2 B13833659 Carbamic acid, methyl-, o-(methyl-2-propynylamino)phenyl ester CAS No. 23504-07-6

Carbamic acid, methyl-, o-(methyl-2-propynylamino)phenyl ester

Cat. No.: B13833659
CAS No.: 23504-07-6
M. Wt: 218.25 g/mol
InChI Key: GJYRCEALCUOYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylcarbamic acid o-[methyl(2-propynyl)amino]phenyl ester is a chemical compound with a complex structure that includes a carbamate group and a phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylcarbamic acid o-[methyl(2-propynyl)amino]phenyl ester typically involves the reaction of N-methylcarbamic acid with o-(methyl(2-propynyl)amino)phenol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Methylcarbamic acid o-[methyl(2-propynyl)amino]phenyl ester can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The conditions for these reactions vary but generally require specific temperatures, pressures, and solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with increased hydrogen content.

Scientific Research Applications

N-Methylcarbamic acid o-[methyl(2-propynyl)amino]phenyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which N-Methylcarbamic acid o-[methyl(2-propynyl)amino]phenyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methylcarbamic acid o-[methyl(2-propynyl)amino]phenyl ester include other carbamate esters and phenyl esters with different substituents. Examples include:

  • Carbamic acid, methyl-, o-cumenyl ester
  • Phenol, 2-(1-methylethyl)-, methylcarbamate

Uniqueness

What sets N-Methylcarbamic acid o-[methyl(2-propynyl)amino]phenyl ester apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

23504-07-6

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

[2-[methyl(prop-2-ynyl)amino]phenyl] N-methylcarbamate

InChI

InChI=1S/C12H14N2O2/c1-4-9-14(3)10-7-5-6-8-11(10)16-12(15)13-2/h1,5-8H,9H2,2-3H3,(H,13,15)

InChI Key

GJYRCEALCUOYBO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1N(C)CC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.